Mebroqualon

Übersicht

Beschreibung

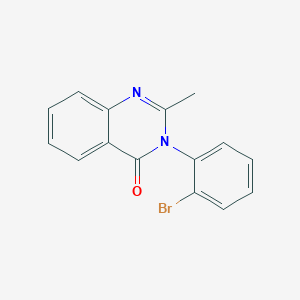

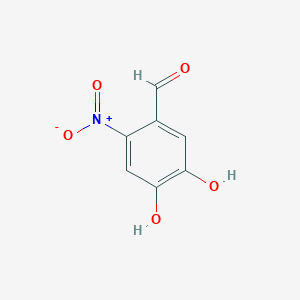

Mebroqualone is a compound that belongs to the quinazolinone class of drugs. It is structurally related to other quinazolinones such as mecloqualone. Mebroqualone and its derivatives have been the subject of various studies due to their interesting chemical properties and potential pharmaceutical applications. The research has focused on the synthesis of optically active N-C axially chiral mebroqualone derivatives, which are of interest due to their stereochemical complexity and potential for creating new types of pharmaceutically relevant compounds .

Synthesis Analysis

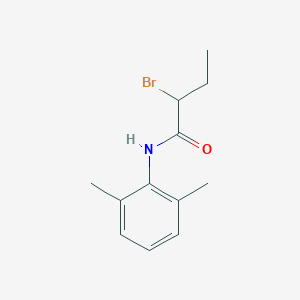

The synthesis of N-C axially chiral mebroqualone derivatives has been achieved through catalytic enantioselective processes. In one study, the use of (R)-DTBM-SEGPHOS-Pd(OAc)2 catalyst and treatment with NaBH4 led to the formation of optically active mebroqualone derivatives via reductive asymmetric desymmetrization. This process involves enantioselective monohydrodebromination followed by kinetic resolution of the resulting monobromophenyl products, achieving enantioselectivities of up to 99% ee . Another study demonstrated the diastereoselective α-alkylation of metallo enamines generated from mebroqualone derivatives, yielding compounds with both axial and central chirality with high yields and diastereomeric ratios .

Molecular Structure Analysis

Mebroqualone derivatives exhibit N-C axial chirality, which is a form of stereochemistry where the spatial arrangement of the atoms results in non-superimposable mirror images, or enantiomers. The molecular structure of these compounds is characterized by the presence of a quinazolinone core with various substituents that influence the overall stereochemical outcome of the synthetic reactions .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of mebroqualone derivatives are highly stereoselective, which is crucial for the production of compounds with specific enantiomeric configurations. The reductive asymmetric desymmetrization and the diastereoselective α-alkylation are key reactions that have been optimized to achieve high selectivity and yield. These reactions are important for the development of new pharmaceuticals with defined stereochemistry, which can have significant implications for their biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of mebroqualone derivatives are influenced by their molecular structure and the presence of chiral centers. The optically active compounds obtained through the synthetic methods described have specific rotation values that reflect their enantiomeric purity. The reactivity and stability of these compounds can vary depending on the substituents attached to the quinazolinone core and the conditions under which they are synthesized and stored .

Wissenschaftliche Forschungsanwendungen

Synthese von Thioketonen

Mebroqualon wurde bei der Synthese von Thioketonen verwendet, die Schwefelanaloga von Ketonen sind. Unter Xylol-Rückflussbedingungen wurde die Reaktion von this compound mit Lawessons Reagenz (LR) in 3 Stunden abgeschlossen, um Thioketone in 87% Ausbeute zu erhalten . Dieser Prozess ist im Bereich der organischen Chemie für die Konstruktion biologisch wertvoller Heterocyclen von Bedeutung.

Verbesserung der enantiomeren Reinheit

Die Umwandlung von this compound in Methaqualon durch Suzuki–Miyaura-Kupplung wurde berichtet, den enantiomeren Überschuss (ee) auf 99% zu erhöhen . Diese Anwendung ist in der pharmazeutischen Forschung von entscheidender Bedeutung, da die Reinheit von Enantiomeren die Wirksamkeit und Sicherheit von Medikamenten erheblich beeinflussen kann.

GABAerge Aktivität

This compound ist bekannt für seine GABAerge Aktivität und wirkt als Agonist am β-Subtyp des GABA-A-Rezeptors . Diese Eigenschaft macht es zu einem Kandidaten für die Erforschung von beruhigenden und hypnotischen Eigenschaften für potenzielle therapeutische Anwendungen.

Analogon von Mecloqualon

Als Analogon von Mecloqualon teilt this compound ähnliche beruhigende und hypnotische Eigenschaften . Diese Ähnlichkeit ermöglicht vergleichende Studien in Pharmakologie und Toxikologie und trägt zu einem besseren Verständnis von Verbindungen der Quinazolinon-Klasse bei.

Studien zum Freizeitdrogenmissbrauch

This compound und seine Analoga waren Gegenstand von Studien im Zusammenhang mit Freizeitdrogenmissbrauch. Einblicke aus Online-Foren zeigen, dass diese Substanzen ausführlich diskutiert werden, wobei Benutzer Erfahrungen, Verabreichungswege und Versuche zur Selbstsynthèse teilen . Diese Informationen sind wertvoll für die Forensik und die Sozialwissenschaften, um die mit Drogenmissbrauch verbundenen Risiken zu verstehen und zu mindern.

Pharmazeutische Forschung

Die Analoga von this compound wurden im Rahmen der pharmazeutischen Forschung entwickelt, aber entweder nicht vermarktet oder aufgrund von Nebenwirkungen schnell zurückgezogen . Das Studium dieser Verbindungen kann Einblicke in die Entwicklung sichererer und effektiver Beruhigungsmittel liefern.

Rechtliche und regulatorische Auswirkungen

Die Existenz von this compound in einer rechtlichen Grauzone, die Beschränkungen für kontrollierte Substanzen wie Methaqualon umgeht, stellt rechtliche und regulatorische Rahmenbedingungen vor Herausforderungen . Die Forschung in diesem Bereich kann die Politikgestaltung und die Durchsetzungsstrategien informieren.

Toxikologische Studien

Aufgrund des Mangels an pharmakologischen und toxikologischen Daten zu this compound und seinen Analoga besteht Bedarf an toxikologischen Studien, um die Folgen und Gefahren der Verwendung dieser Medikamente im Vergleich zu Methaqualon selbst zu verstehen . Diese Forschung ist für die öffentliche Gesundheit und Sicherheit unerlässlich.

Wirkmechanismus

Target of Action

Mebroqualone, also known as MBQ, is a quinazolinone-class GABAergic . It primarily targets the β subtype of the GABAa receptor . The GABAa receptor is an ionotropic receptor and ligand-gated ion channel which plays a major role in inhibitory neurotransmission in the brain.

Mode of Action

Mebroqualone acts as an agonist at the β subtype of the GABAa receptor . Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, Mebroqualone’s agonist activity at the GABAa receptor leads to an increase in inhibitory effects in the central nervous system, resulting in sedative and hypnotic properties .

Biochemical Pathways

This pathway involves the synthesis, release, and breakdown of GABA, the primary inhibitory neurotransmitter in the brain. By acting as an agonist at the GABAa receptor, Mebroqualone enhances the inhibitory effects of GABA, leading to increased sedation and hypnosis .

Result of Action

The molecular and cellular effects of Mebroqualone’s action are primarily related to its sedative and hypnotic properties . By enhancing the inhibitory effects of GABA in the central nervous system, Mebroqualone can lead to a decrease in neuronal excitability. This can result in effects such as sedation, relaxation, and hypnosis .

Safety and Hazards

Zukünftige Richtungen

Mebroqualone and its analogues are extensively discussed in online forums . Among the most frequently mentioned threads are those featuring descriptions of the effects and experiences of using these substances, advices on effective routes of administration and doses used, considerations regarding the availability of these substances, subjective opinions with recommendations or warnings .

Biochemische Analyse

Biochemical Properties

Mebroqualone, like its parent compound methaqualone, is believed to interact with the GABA receptor in the brain, enhancing the effects of this inhibitory neurotransmitter .

Cellular Effects

Given its similarity to methaqualone, it may influence cell function by modulating GABA receptor activity, which could impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level by enhancing the effects of the inhibitory neurotransmitter GABA, potentially through binding interactions with the GABA receptor .

Dosage Effects in Animal Models

Like methaqualone, it is likely that Mebroqualone has a threshold effect and may cause toxic or adverse effects at high doses .

Metabolic Pathways

It is likely that it is metabolized in the liver, similar to methaqualone .

Transport and Distribution

Given its lipophilic nature, it is likely that it can easily cross cell membranes .

Subcellular Localization

Given its potential interaction with the GABA receptor, it may be localized to the cell membrane where this receptor is found .

Eigenschaften

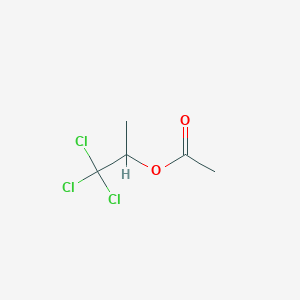

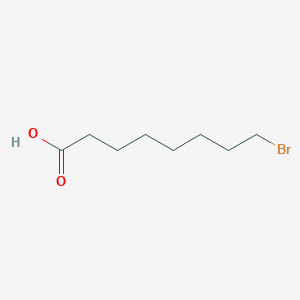

IUPAC Name |

3-(2-bromophenyl)-2-methylquinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrN2O/c1-10-17-13-8-4-2-6-11(13)15(19)18(10)14-9-5-3-7-12(14)16/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBUSAPJNASSKBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20327105 | |

| Record name | 3-(2-Bromophenyl)-2-methyl-4(3H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20327105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4260-20-2 | |

| Record name | 3-(2-Bromophenyl)-2-methyl-4(3H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4260-20-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mebroqualone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004260202 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2-Bromophenyl)-2-methyl-4(3H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20327105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MEBROQUALONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ST66S8F8EY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is known about the structure of Mebroqualone and its physicochemical properties?

A1: Mebroqualone is a quinazoline derivative. [] While its exact molecular formula and weight are not specified in the provided abstracts, computational studies have been conducted on its structure and properties. [] These studies have explored the impact of substituents on its thermodynamic, electronic, and lipophilic characteristics using density functional theory (DFT) calculations. [] Additionally, molecular electrostatic potential (MEP) mapping has been employed to visualize the effect of substituent modifications on its electrostatic surface features. []

Q2: How does Mebroqualone compare to other structurally similar quinazoline derivatives in terms of its properties and potential applications?

A2: Mebroqualone shares structural similarities with other quinazoline derivatives like methaqualone, etaqualone, and mecloqualone. [] Research has focused on comparing these compounds based on their calculated thermodynamic quantities, suggesting that halogen substitution might be favorable. [] Further exploration of these structural similarities could provide insights into potential applications, particularly considering the known pharmaceutical relevance of other quinazoline derivatives. []

Q3: Has Mebroqualone been found in any forensic investigations, and what information about its potential toxicity is available?

A3: Two fatality cases involving Mebroqualone have been reported, highlighting the need for a better understanding of its toxicity. [] In one case, a blood concentration of 10,228 ng/mL was detected following an accidental death involving a house fire, while in another case, a concentration of 115 ng/mL was found in a suicide by train. [] This limited data emphasizes the importance of further research into Mebroqualone's potential toxicity and lethal doses.

Q4: Are there any established synthetic routes for the production of Mebroqualone?

A4: Yes, researchers have developed a method for the catalytic enantioselective synthesis of Mebroqualone and its derivatives. [] This method utilizes a chiral palladium catalyst and sodium borohydride to achieve reductive asymmetric desymmetrization of specific quinazolinone precursors. [] Additionally, a convenient and green synthetic protocol has been developed for producing 2,3-disubstituted quinazolin-4(3H)-ones, a class of compounds to which Mebroqualone belongs. [] This method involves a multicomponent reaction with isatoic anhydride, an amine, and an orthoester, offering a potentially scalable and environmentally friendly approach to Mebroqualone synthesis. []

Q5: Can the axial chirality of Mebroqualone be exploited for further chemical synthesis?

A5: Yes, the optically active N-C axially chiral Mebroqualone derivatives, synthesized through the aforementioned enantioselective methods, have proven valuable in diastereoselective synthesis. [] For example, reacting alkyl halides with metallo enamines generated from these chiral Mebroqualone derivatives proceeds with high diastereoselectivity. [] This approach allows for the preparation of structurally diverse compounds, potentially expanding the applications of Mebroqualone as a chiral building block in organic synthesis. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(Benzoylsulfanyl)propanoyl]glycine](/img/structure/B104375.png)

![2-Chlorodibenzo[b,f][1,4]thiazepin-11(10h)-one](/img/structure/B104394.png)